molecular formula C15H18O5 B1326090 Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate CAS No. 951889-34-2

Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate

Cat. No.: B1326090
CAS No.: 951889-34-2
M. Wt: 278.3 g/mol
InChI Key: GCWHWFFPVDHJNT-UHFFFAOYSA-N
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Description

Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate (CAS: 886763-49-1) is an ester derivative featuring a 3,4-ethylenedioxy-substituted phenyl ring attached to a 5-oxovalerate backbone. The ethylenedioxy group (a fused 1,3-dioxolane ring) confers unique electronic and steric properties, distinguishing it from other aryl-substituted oxovalerates. This compound is primarily utilized in synthetic chemistry as an intermediate for pharmaceuticals, organic materials, and optoelectronic devices . Its structural rigidity and electron-rich aromatic system make it a candidate for applications requiring charge transfer or conjugation, such as nonlinear optical (NLO) materials or organic semiconductors .

Properties

IUPAC Name

ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O5/c1-2-18-15(17)5-3-4-12(16)11-6-7-13-14(10-11)20-9-8-19-13/h6-7,10H,2-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWHWFFPVDHJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC2=C(C=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate typically involves the esterification of 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovaleric acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate involves its interaction with specific molecular targets in biological systems. The ethylenedioxy group and the ketone functional group play crucial roles in its binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Electronic Parameters of Selected Analogs

Compound Name Substituent(s) on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,4-Ethylenedioxy C₁₅H₁₈O₅ 278.30 High electron density; NLO potential
Ethyl 5-(4-Fluorophenyl)-5-oxovalerate 4-Fluoro C₁₃H₁₅FO₃ 238.25 Enhanced lipophilicity; drug intermediates
Ethyl 5-(3-Chloro-4-methylphenyl)-5-oxovalerate 3-Chloro, 4-methyl C₁₄H₁₇ClO₃ 268.74 Steric hindrance; agrochemical precursors
Ethyl 5-(2,5-Dimethoxyphenyl)-5-oxovalerate 2,5-Dimethoxy C₁₅H₂₀O₅ 280.32 Electron-donating groups; fluorescence probes
Ethyl 5-(3,5-Dimethoxyphenyl)-5-oxovalerate 3,5-Dimethoxy C₁₅H₂₀O₅ 280.32 Symmetric substitution; photostability
Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutanoate 3,4-Dimethoxy (shorter chain) C₁₄H₁₈O₅ 266.29 Reduced conjugation length; lower NLO activity

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The ethylenedioxy group (electron-donating) enhances conjugation and polarizability compared to halogenated analogs (e.g., 4-fluoro or 3-chloro derivatives), which exhibit reduced NLO responses .
  • Symmetry : Compounds with symmetric substituents (e.g., 3,5-dimethoxy) demonstrate higher thermal stability and crystallinity, advantageous for material science applications .

Biological Activity

Ethyl 5-[3,4-(Ethylenedioxy)phenyl]-5-oxovalerate (CAS Number: 951889-34-2) is a compound of significant interest in the fields of organic synthesis and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H18O5, characterized by an ethyl ester group, a phenyl ring with an ethylenedioxy substitution, and a ketone functional group. These structural elements contribute to its reactivity and biological properties.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes is hypothesized to be a key mechanism underlying its antimicrobial effects.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies have demonstrated its potential to induce apoptosis in cancer cell lines through the modulation of oxidative stress pathways.

Case Study:
In vitro studies using human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability at concentrations above 50 µM after 48 hours of exposure. Mechanistic studies indicated that the compound activates caspase pathways leading to programmed cell death.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The ethylenedioxy group enhances the compound's ability to form hydrogen bonds with biological macromolecules, influencing their structure and function.

  • Oxidative Stress Modulation : The compound appears to impact cellular oxidative stress levels by modulating the activity of reactive oxygen species (ROS), which can lead to apoptosis in cancerous cells.
  • Enzyme Interaction : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways critical for cancer cell proliferation.

Comparative Analysis

When compared to similar compounds, such as Ethyl 5-[3,4-(Methylenedioxy)phenyl]-5-oxovalerate and Ethyl 5-[3,4-(Dimethoxy)phenyl]-5-oxovalerate, this compound demonstrates distinct electronic and steric properties due to the presence of the ethylenedioxy group. This unique feature may enhance its stability and solubility in organic solvents, making it more suitable for pharmaceutical applications.

Compound Key Feature Biological Activity
This compoundEthylenedioxy groupAntimicrobial, anticancer
Ethyl 5-[3,4-(Methylenedioxy)phenyl]-5-oxovalerateMethylenedioxy groupLimited biological data
Ethyl 5-[3,4-(Dimethoxy)phenyl]-5-oxovalerateDimethoxy substitutionsAntimicrobial activity noted

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